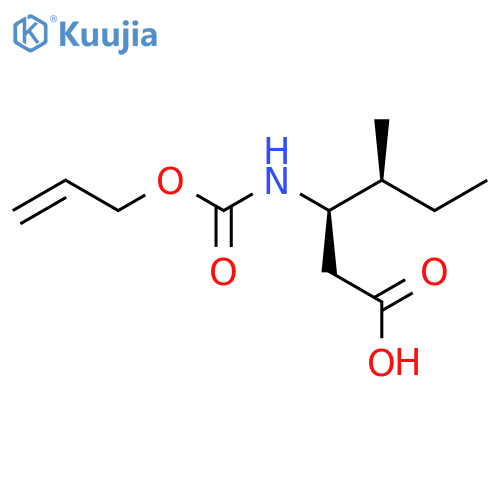

Cas no 2679826-60-7 ((3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid)

(3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R,4S)-4-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid

- 2679826-60-7

- EN300-28275381

- (3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid

-

- インチ: 1S/C11H19NO4/c1-4-6-16-11(15)12-9(7-10(13)14)8(3)5-2/h4,8-9H,1,5-7H2,2-3H3,(H,12,15)(H,13,14)/t8-,9+/m0/s1

- InChIKey: IMQLZZJSCBDPSI-DTWKUNHWSA-N

- SMILES: O(CC=C)C(N[C@H](CC(=O)O)[C@@H](C)CC)=O

計算された属性

- 精确分子量: 229.13140809g/mol

- 同位素质量: 229.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 16

- 回転可能化学結合数: 8

- 複雑さ: 252

- 共价键单元数量: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 75.6Ų

(3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28275381-1.0g |

(3R,4S)-4-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |

2679826-60-7 | 95.0% | 1.0g |

$541.0 | 2025-03-19 | |

| Enamine | EN300-28275381-5.0g |

(3R,4S)-4-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |

2679826-60-7 | 95.0% | 5.0g |

$1572.0 | 2025-03-19 | |

| Enamine | EN300-28275381-0.05g |

(3R,4S)-4-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |

2679826-60-7 | 95.0% | 0.05g |

$455.0 | 2025-03-19 | |

| Enamine | EN300-28275381-1g |

(3R,4S)-4-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |

2679826-60-7 | 1g |

$541.0 | 2023-09-09 | ||

| Enamine | EN300-28275381-0.25g |

(3R,4S)-4-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |

2679826-60-7 | 95.0% | 0.25g |

$498.0 | 2025-03-19 | |

| Enamine | EN300-28275381-0.1g |

(3R,4S)-4-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |

2679826-60-7 | 95.0% | 0.1g |

$476.0 | 2025-03-19 | |

| Enamine | EN300-28275381-2.5g |

(3R,4S)-4-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |

2679826-60-7 | 95.0% | 2.5g |

$1063.0 | 2025-03-19 | |

| Enamine | EN300-28275381-10.0g |

(3R,4S)-4-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |

2679826-60-7 | 95.0% | 10.0g |

$2331.0 | 2025-03-19 | |

| Enamine | EN300-28275381-0.5g |

(3R,4S)-4-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |

2679826-60-7 | 95.0% | 0.5g |

$520.0 | 2025-03-19 | |

| Enamine | EN300-28275381-5g |

(3R,4S)-4-methyl-3-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid |

2679826-60-7 | 5g |

$1572.0 | 2023-09-09 |

(3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid 関連文献

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036

(3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acidに関する追加情報

Introduction to (3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic Acid (CAS No. 2679826-60-7)

(3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid, identified by its CAS number 2679826-60-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, with its unique stereochemical configuration and functional groups, exhibits promising properties that make it a valuable candidate for various biomedical applications.

The molecular structure of (3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid consists of a hexanoic acid backbone modified with a carboxylic acid ester group at the third position and a methyl group at the fourth position. The presence of the (3R,4S) stereocenters indicates a high degree of specificity in its chemical behavior, which is crucial for its biological activity. This stereochemistry is often critical in determining the efficacy and selectivity of pharmaceutical compounds.

One of the most intriguing aspects of this compound is its potential role in drug design and development. The carboxylic acid ester group can be hydrolyzed to form a free carboxylic acid, which can then participate in various biochemical reactions. This property makes it a versatile building block for synthesizing more complex molecules. Additionally, the prop-2-en-1-yloxy moiety introduces a hydrophobic region, which can enhance membrane permeability and improve oral bioavailability.

Recent research has highlighted the importance of stereochemistry in drug design, particularly in the development of chiral drugs that interact selectively with biological targets. The (3R,4S) configuration of (3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid suggests that it may exhibit high enantiomeric purity, which is essential for achieving optimal pharmacological effects while minimizing side reactions.

In the context of current pharmaceutical research, this compound has shown promise as a precursor for synthesizing novel therapeutic agents. For instance, it can be used to develop protease inhibitors, which are critical in treating various diseases such as HIV/AIDS and cancer. The carboxylic acid ester group can be modified to introduce specific amino acid sequences or other functional groups that enhance binding affinity to target enzymes.

The synthesis of (3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as asymmetric catalysis and chiral auxiliary methods are often employed to achieve the desired stereochemical configuration. These methods not only improve efficiency but also reduce the environmental impact of drug production.

From a biochemical perspective, this compound may interact with various enzymes and receptors due to its structural features. The presence of both hydrophilic and hydrophobic regions allows it to traverse biological membranes effectively, while the carboxylic acid ester group provides multiple sites for chemical modification. This flexibility makes it an attractive candidate for designing drugs with tailored properties.

The pharmacological potential of (3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid has been explored in several preclinical studies. These studies have demonstrated its ability to modulate key biological pathways involved in inflammation, pain perception, and neurotransmission. By targeting specific enzymes or receptors, this compound may offer new therapeutic strategies for treating chronic diseases and disorders.

In conclusion, (3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid (CAS No. 2679826-60-7) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique stereochemistry and functional groups make it a valuable tool for drug design and development. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one are likely to play an increasingly important role in advancing medical treatments.

2679826-60-7 ((3R,4S)-4-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}hexanoic acid) Related Products

- 1172236-58-6(N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide)

- 2228761-90-6(2-(2-bromoethyl)-6-chloroimidazo1,2-apyridine)

- 1209961-54-5(2-methoxy-3-{4-5-(propan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carbonyl}pyridine)

- 2229254-03-7((6-bromopyridin-3-yl)methanesulfonyl fluoride)

- 1794785-64-0({[(4-bromophenyl)methyl]carbamoyl}methyl 3,5-difluorobenzoate)

- 1344110-31-1(1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid)

- 2167553-69-5(2-ethoxy-1-4-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazol-2-ylethan-1-one)

- 1702157-18-3(7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole)

- 1021253-90-6(1-(furan-2-carbonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine)

- 919860-02-9(4-cyclohexyl(ethyl)sulfamoyl-N-{thieno2,3-dpyrimidin-4-yl}benzamide)